

Technical Data Sheet & Application Guide: (-)-Citrinin-13C,d2

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Compound of Interest

Compound Name: (-)-Citrinin-13C,d2

CAS No.: 1329611-85-9

Cat. No.: B583382

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CAS: 1329611-85-9 Role: Stable Isotope Internal Standard | Nephrotoxicity Probe Molecular Weight: ~253.25 g/mol (Isotopically Labeled)[1][2][3][4]

Part 1: Molecular Identity & Physicochemical Profile[1][2]

(-)-Citrinin-13C,d2 is the stable isotope-labeled analog of Citrinin, a polyketide mycotoxin.[1][2] It incorporates Carbon-13 and Deuterium atoms to create a distinct mass spectral signature (+3 Da shift relative to native Citrinin) without altering chromatographic retention time.[1][2]

Chemical Specifications

Property	Specification	Technical Note
Chemical Name	(-)-Citrinin-13C,d2	Specific enantiomer labeled for MS quantification.[1][2][3][5]
Parent Toxin	Citrinin (CAS 518-75-2)	Nephrotoxin found in Monascus, Penicillium, and Aspergillus.[1][2]
Molecular Formula	C	Exact labeling positions vary by batch; typically +3 Da mass shift.[1][2]
	C	
	H	
	D	
Molecular Weight	O	Native Citrinin is 250.25 g/mol .
	253.25 g/mol	
Solubility	Methanol, Acetonitrile, Ethanol	Critical: Unstable in alkaline solutions. Dissolve in neutral/acidic organic solvents.
Appearance	Yellow crystalline solid	Fluorescence: Yellow-green (pH dependent).[1][2]
Purity Class	Analytical Standard (>98%)	Isotopic enrichment typically >99%.[1][2]

Part 2: Regulatory & Drug Development Context[1][2]

Why is this CAS critical for pharmaceutical researchers?

CMC & Quality Control (Fermentation Products)

Many pharmaceuticals are derived from fungal fermentation (e.g., Lovastatin from Aspergillus, Red Yeast Rice supplements).[1][2] Regulatory bodies (EMA, FDA) enforce strict limits on

Citrinin contamination due to its nephrotoxicity.[1][2]

- Application: CAS 1329611-85-9 is spiked into fermentation broths as an Internal Standard (IS) to correct for matrix effects and recovery losses during LC-MS/MS analysis.[1][2]
- Compliance: Essential for meeting EU Commission Regulation (EU) No 212/2014 limits (e.g., <100 µg/kg).[1][2]

Mechanistic Toxicology (Nephroprotection Screening)

Citrinin is a model compound for inducing Mitochondrial Permeability Transition Pore (MPTP) opening in renal proximal tubule cells.[1][2]

- Application: Researchers use Citrinin to induce controlled kidney injury in in vitro models to screen new drug candidates for nephroprotective properties. The labeled standard (CAS 1329611-85-9) allows for precise metabolic flux analysis to track cellular uptake and efflux without interference from endogenous metabolites.[1][2]

Part 3: Analytical Protocol (LC-MS/MS)

Objective: Quantitation of Citrinin in complex fermentation matrices using Isotope Dilution Mass Spectrometry (IDMS).

Methodology

- Stock Preparation: Dissolve CAS 1329611-85-9 in Methanol to 100 µg/mL. Store at -20°C in amber glass (Light Sensitive!).
- Extraction: Acidify sample (fermentation broth or plasma) with 1% Formic Acid to ensure Citrinin is in its non-ionized, extractable form.
- Spiking: Add CAS 1329611-85-9 to the sample before extraction to normalize for recovery.[1][2]
- Separation: Reverse-phase HPLC (C18 column).
- Detection: ESI- Mode (Negative Electrospray Ionization is preferred for Citrinin).[1][2]

Mass Spectrometry Transitions

Analyte	Precursor Ion (m/z)	Product Ion 1 (Quant)	Product Ion 2 (Qual)	Collision Energy
Citrinin (Native)	249.1 [M-H] ⁻	205.1 (CO ₂ loss)	177.1	20-25 eV
Citrinin-13C,d2 (IS)	252.1 [M-H] ⁻	208.1	180.1	20-25 eV

Note: Transitions may vary slightly based on the specific isotopic labeling pattern of the vendor batch.^{[1][2][3]} Always run a precursor scan first.^[1]

Workflow Visualization

The following diagram illustrates the analytical workflow for validating fermentation purity.



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Caption: Isotope Dilution Mass Spectrometry workflow ensuring accurate quantitation of mycotoxin impurities in drug substances.

Part 4: Mechanistic Pharmacology (Toxicity Model)

[1][2]

When used in toxicology screening, Citrinin acts via oxidative stress. The labeled standard is useful for tracing this pathway in metabolic studies.

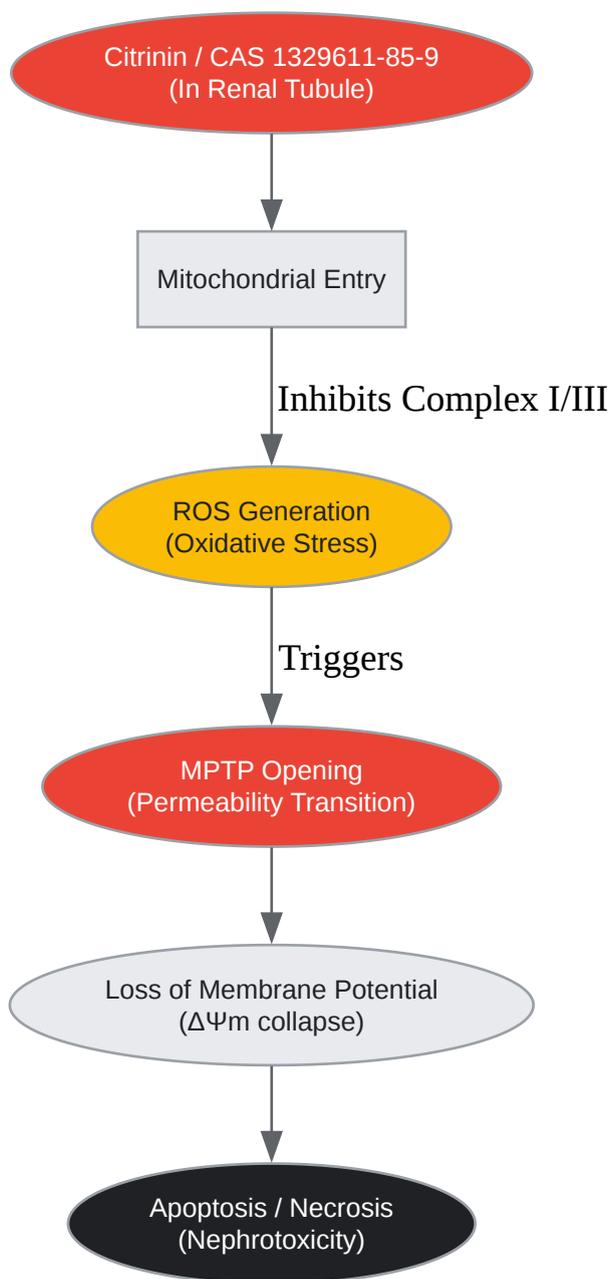
Mechanism of Action

- Uptake: Enters Renal Proximal Tubule epithelial cells via Organic Anion Transporters (OAT1/OAT3).[1][2]
- Mitochondrial Accumulation: Disrupts the Electron Transport Chain (Complex I/III).
- ROS Generation: Superoxide production increases.
- MPTP Opening: Triggers the opening of the Mitochondrial Permeability Transition Pore.
- Cell Death: Release of Cytochrome c

Caspase activation

Apoptosis.

Pathway Visualization



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Caption: Mechanism of Citrinin-induced renal injury, utilized in screening nephroprotective drug candidates.[1][2]

Part 5: Handling, Stability & Biosafety

Warning: While CAS 1329611-85-9 is a labeled standard, it retains the toxicological properties of Citrinin.[1][2]

- Biosafety Level: BSL-2 practices recommended. Wear nitrile gloves, safety goggles, and work in a fume hood.
- Light Sensitivity: EXTREME. Citrinin degrades rapidly under UV/visible light.
 - Protocol: Perform all extractions in amber glassware or wrap tubes in aluminum foil. Low-light working conditions are preferred.[\[1\]](#)[\[2\]](#)
- Temperature:
 - Solid: Store at -20°C. Stable for >2 years.[\[1\]](#)[\[2\]](#)
 - Solution: Methanol stocks are stable for 1 month at -20°C. Avoid freeze-thaw cycles.[\[1\]](#)[\[2\]](#)
- Decontamination: Treat spills with 10% sodium hypochlorite (bleach) for 30 minutes before disposal.[\[1\]](#)[\[2\]](#)

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